3-(difluoromethyl)benzamide
Description
3-(Difluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a difluoromethyl (-CF₂H) group at the meta position of the benzamide scaffold. The difluoromethyl group imparts moderate electron-withdrawing effects, influencing lipophilicity, metabolic stability, and target-binding affinity compared to non-fluorinated or fully fluorinated analogs . Fluorinated benzamides are widely explored in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance bioavailability and resistance to oxidative metabolism .
Properties
CAS No. |
1630983-01-5 |
|---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)benzamide typically involves the reaction of 3-(difluoromethyl)benzonitrile with appropriate reagents. One common method includes the hydrolysis of 3-(difluoromethyl)benzonitrile in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to yield the desired benzamide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Formation of difluoromethylbenzoic acid.
Reduction: Formation of difluoromethylbenzylamine.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(Difluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
- 3-(Trifluoromethyl)benzamide: The trifluoromethyl (-CF₃) group is more electron-withdrawing and sterically bulky than -CF₂H, leading to increased lipophilicity (logP) and altered binding kinetics. For example, 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide (MW 280.24) shows enhanced stability in metabolic assays compared to non-fluorinated analogs .
- 3-(Difluoromethoxy)benzamide : The -OCF₂H group (e.g., 3-(difluoromethoxy)-N-(4,5-dihydrothiazol-2-yl)benzamide) combines electronegativity with hydrogen-bonding capacity, differing from -CF₂H in polarity and solubility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|---|---|
| 3-(Difluoromethyl)benzamide* | C₈H₇F₂NO | 171.15 | -CF₂H at C3 | ~2.1 | Moderate in DMSO |
| 3-Trifluoromethylbenzamide | C₈H₆F₃NO | 189.13 | -CF₃ at C3 | ~2.8 | Low in water |
| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | C₈H₄ClF₄NO | 257.58 | -Cl, -F, -CF₃ at C3, C2, C6 | ~3.5 | Very low in water |
| 3-Amino-N-(3-CF₃-phenyl)benzamide | C₁₄H₁₁F₃N₂O | 280.24 | -NH₂, -CF₃ at C3 | ~1.9 | Moderate in EtOH |
*Predicted data based on analogs .
Research Findings and Trends
- Metabolic Stability : Fluorinated benzamides exhibit prolonged half-lives due to reduced CYP450-mediated oxidation. For instance, trifluoromethyl groups increase metabolic resistance compared to difluoromethyl .
- Structural Insights : Crystallographic studies (e.g., 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide) reveal that fluorine placement influences molecular conformation and protein docking .
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